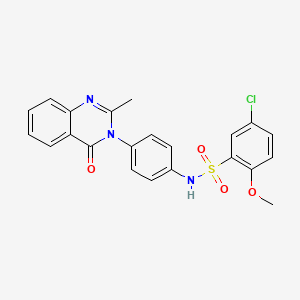

5-chloro-2-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-2-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields including chemistry, biology, medicine, and industry. Its structure features a benzenesulfonamide backbone with a chloromethoxy substitution and a quinazolinyl phenyl moiety, making it an intriguing subject for scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multiple steps:

Starting Material: : Begins with 2-methoxybenzenesulfonamide.

Chlorination: : Introduction of a chlorine atom at the 5-position using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Quinazolinyl Phenyl Moiety Attachment: : The synthesis of the 2-methyl-4-oxoquinazoline unit involves cyclization reactions, often from anthranilic acid derivatives and methyl ketones.

Coupling Reaction: : Finally, the quinazolinyl phenyl group is attached to the sulfonamide backbone through amide bond formation, typically utilizing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In industrial settings, the production of this compound can involve the following:

Optimization: : Using flow reactors to streamline the multi-step synthesis process.

Scalable Reagents: : Employing cheaper and readily available reagents.

Quality Control: : Ensuring product purity through chromatographic techniques and automated monitoring systems.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : Though stable, under aggressive conditions, the compound might undergo oxidation at the methoxy group.

Reduction: : The quinazolinyl ketone may be reduced to the corresponding alcohol.

Substitution: : The chloro substituent can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Conditions: : Nucleophiles like amines or thiols in polar solvents.

Major Products

Oxidation: : Formation of sulfone or N-oxide derivatives.

Reduction: : Production of secondary alcohol derivatives.

Substitution: : Yields a variety of substituted benzenesulfonamides.

Applications De Recherche Scientifique

5-chloro-2-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide has notable applications:

Chemistry: : As a precursor in synthesizing more complex molecules.

Biology: : Studied for its potential enzyme inhibition properties.

Medicine: : Explored for its possible role as an antineoplastic agent.

Industry: : Used in the production of advanced polymeric materials.

Mécanisme D'action

The compound exerts its effects primarily through:

Molecular Target: : Binding to specific protein sites, possibly enzymes.

Pathways: : Interfering with signal transduction pathways, affecting cellular processes like proliferation and apoptosis.

Comparaison Avec Des Composés Similaires

Comparison with Other Compounds

Compared to other sulfonamide and quinazoline derivatives, it stands out due to:

Enhanced Stability: : Due to the methoxy and chlorine substituents.

Broader Application Spectrum: : Unique structural combination allows for versatile usage.

List of Similar Compounds

4-amino-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

5-chloro-2-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

There you have it—an in-depth look at the intriguing compound 5-chloro-2-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide. Dive deeper into any of these sections, and you'll find a world of fascinating details.

Activité Biologique

5-chloro-2-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound that incorporates a sulfonamide group and a quinazoline structure, which is known for its diverse pharmacological applications, particularly in anticancer and antimicrobial therapies. The molecular formula for this compound is C23H18ClN3O3S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and related compounds.

Chemical Structure and Properties

The structure of this compound features a chloro and methoxy substituent on the aromatic ring, which can significantly influence its chemical properties and biological activity. The quinazoline moiety is particularly noteworthy due to its established role in various pharmacological contexts.

| Property | Value |

|---|---|

| Molecular Formula | C23H18ClN3O3S |

| Molecular Weight | 419.9 g/mol |

| CAS Number | 898420-59-2 |

Biological Activities

This compound exhibits significant biological activities, particularly in the following areas:

Case Studies and Research Findings

Recent research has highlighted the potential of related compounds in therapeutic applications:

- A study on novel iodoquinazolinones bearing sulfonamide moieties demonstrated significant antioxidant potential and acetylcholinesterase (AChE) inhibitory activity, suggesting neuroprotective effects that could be relevant for developing treatments for neurodegenerative diseases .

- Another investigation focused on the synthesis and evaluation of quinazoline derivatives indicated promising antibacterial activity against multiple strains of bacteria, reinforcing the therapeutic potential of compounds containing the quinazoline framework .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-Iodoquinazolinone | Structure | Anticancer, Antimicrobial |

| Sulfanilamide | Structure | Antibacterial |

| N-(4-hydroxyphenyl)sulfanilamide | Structure | Antimicrobial |

These comparisons illustrate the diversity within the class of quinazolines and sulfonamides while highlighting how the unique combination of functionalities present in this compound may contribute to its distinct therapeutic profiles.

Propriétés

IUPAC Name |

5-chloro-2-methoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O4S/c1-14-24-19-6-4-3-5-18(19)22(27)26(14)17-10-8-16(9-11-17)25-31(28,29)21-13-15(23)7-12-20(21)30-2/h3-13,25H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSMHTUMNKSBFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.